N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(4-methoxyphenyl)acetamide
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Overview
Description
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(4-methoxyphenyl)acetamide is a complex organic compound that features a benzoxazole ring, a hydroxyphenyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(4-methoxyphenyl)acetamide typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the condensation of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Coupling with Hydroxyphenyl Group: The benzoxazole derivative is then coupled with a hydroxyphenyl group using a coupling agent such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in a solvent like dimethylformamide (DMF).
Introduction of Methoxyphenyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The benzoxazole ring can be reduced under specific conditions to form benzoxazoline derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Benzoxazoline derivatives.
Substitution: Various substituted phenylacetamides.
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(4-methoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antibacterial and anticancer agent.
Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: It may target bacterial enzymes or cancer cell receptors, inhibiting their function.
Pathways Involved: The compound can interfere with cellular pathways such as DNA replication or protein synthesis, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-phenylacetamide: Similar structure but contains a benzothiazole ring instead of a benzoxazole ring.
N-[3-(benzimidazol-2-ylamino)phenyl]amine: Contains a benzimidazole ring and is studied for its anticancer properties.
Uniqueness
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(4-methoxyphenyl)acetamide is unique due to its combination of a benzoxazole ring with hydroxyphenyl and methoxyphenyl groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H18N2O4 |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C22H18N2O4/c1-27-16-9-6-14(7-10-16)12-21(26)23-15-8-11-19(25)17(13-15)22-24-18-4-2-3-5-20(18)28-22/h2-11,13,25H,12H2,1H3,(H,23,26) |
InChI Key |
FWJYDRGUVAWASO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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